ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate
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Overview
Description
4-(2-Ethoxy-2-oxoethoxy)-2-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate is a complex organic compound with a unique structure that includes both quinoxaline and ethoxy groups
Preparation Methods
The synthesis of 4-(2-ethoxy-2-oxoethoxy)-2-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) and acetone. The reaction is carried out at 65°C for 24 hours. After the reaction is complete, the acetone is removed by steam distillation, and the product is extracted with ethyl acetate .
Chemical Reactions Analysis
4-(2-Ethoxy-2-oxoethoxy)-2-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). .
Scientific Research Applications
4-(2-Ethoxy-2-oxoethoxy)-2-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoxaline derivatives.
Industry: The compound is used in the development of new materials, such as supercapacitors.
Mechanism of Action
The mechanism of action of 4-(2-ethoxy-2-oxoethoxy)-2-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. For instance, it can activate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation and differentiation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
4-(2-Ethoxy-2-oxoethoxy)-2-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate can be compared with similar compounds such as:
Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl) acrylate: This compound has a similar ethoxy group but differs in its acrylate structure.
4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid: This compound contains a boronic acid group instead of the quinoxaline structure.
4-[4-(2-Ethoxy-2-oxoethoxy)phenyl]-4-oxobutanoic acid: This compound is used as a starting material in the synthesis of hydrazone derivatives.
Properties
Molecular Formula |
C13H14N2O5 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-oxido-2-oxoquinoxalin-4-ium-1-yl)oxyacetate |
InChI |
InChI=1S/C13H14N2O5/c1-3-19-12(16)8-20-15-11-7-5-4-6-10(11)14(18)9(2)13(15)17/h4-7H,3,8H2,1-2H3 |
InChI Key |
DEEHPTWIVNRPBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CON1C2=CC=CC=C2[N+](=C(C1=O)C)[O-] |
Origin of Product |
United States |
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